

PX-866: A Technical Guide to the Irreversible PI3K Inhibitor

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Compound of Interest

Compound Name: PX-866-17OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PX-866 (Sonolisib), a potent, irreversible, pan-isoform inhibitor of phosphoinositide 3-kinase (PI3K). This document details its chemical structure, mechanism of action, and summarizes key quantitative data from preclinical and clinical investigations. Detailed experimental protocols for relevant assays and a visualization of its place in the PI3K/Akt/mTOR signaling pathway are also provided to support further research and development efforts.

Chemical Structure and Properties

PX-866 is a semi-synthetic wortmannin analogue with improved stability and pharmacokinetic properties.^[1] Its chemical identity is well-characterized, and its structure is presented below.

Identifier	Value
IUPAC Name	[(3aR,6E,9S,9aR,10R,11aS)-6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate[2][3]
Alternate Name	Sonolisib[2]
CAS Number	502632-66-8[2][4]
Molecular Formula	C ₂₉ H ₃₅ NO ₈ [4]
Molecular Weight	525.6 g/mol [4]
Canonical SMILES	<chem>CC(=O)OC1CC2(C(CCC2=O)C3=C1C4(C(OC(=O)C(=CN(CC=C)CC=C)C4=C(C3=O)O)COC)C)C</chem> [2]
Isomeric SMILES	<chem>CC(=O)O[C@@H]1C[C@]2(--INVALID-LINK--C3=C1[C@]4(--INVALID-LINK--COC)C)C</chem> [2]
InChIKey	QIUASFNSWYMDFS-BMALJEQOSA-N[5]

Mechanism of Action

PX-866 is an irreversible inhibitor of Class I PI3K isoforms (α , β , γ , and δ).^[6] It functions as a wortmannin analogue, which covalently binds to a lysine residue in the ATP-binding site of the PI3K catalytic subunit.^[1] This irreversible binding blocks the kinase activity of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃).^{[6][7]} The reduction in PIP₃ levels leads to the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, survival, and motility.^{[7][8]} Dysregulation of this pathway is a common feature in many human cancers.^[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for PX-866 from various studies.

Table 1: In Vitro Potency

Target/Assay	Cell Line	IC ₅₀	Reference(s)
Purified PI3K (p110α)	-	0.1 nM	[1][6]
Purified PI3K (p120γ)	-	1.0 nM	[6]
Purified PI3K (p110δ)	-	2.9 nM	[6]
PI3K Signaling (phospho-Ser473-Akt)	HT-29 colon cancer	20 nM	[1]
Mammalian Target of Rapamycin (mTOR)	-	3.1 μM	[5][9]

Table 2: Preclinical Pharmacokinetics in Mice (10 mg/kg dose)

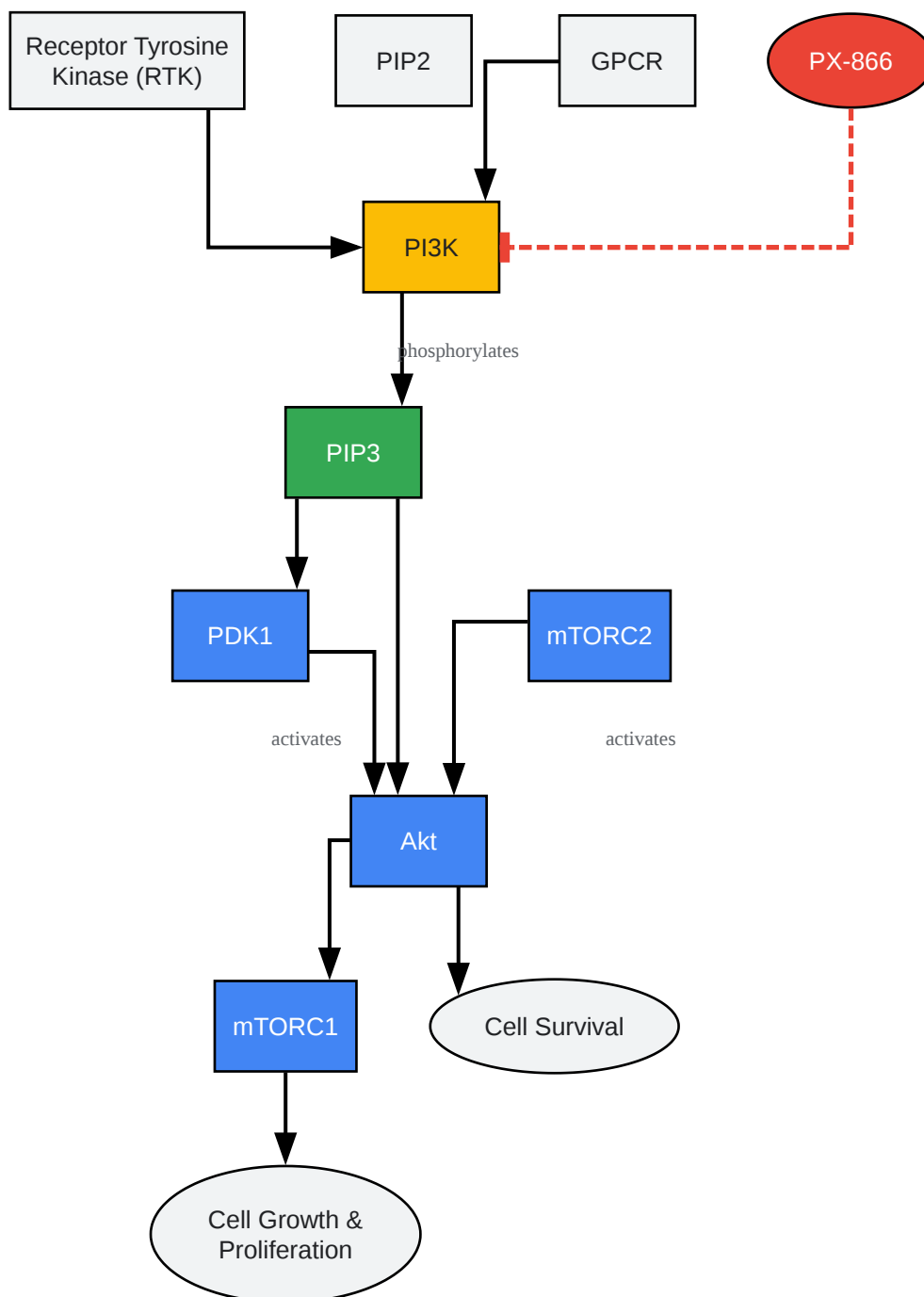
Parameter	Intravenous (i.v.)	Intraperitoneal (i.p.)	Oral (p.o.)	Reference(s)
C _{max}	-	-	-	[5]
t _{1/2} (half-life)	18 minutes	-	-	[3]
AUC	27.7 min·μg/mL	0.89 min·μg/mL	0.29 min·μg/mL	[5]
Clearance (Cl)	360 mL/min/kg	-	-	[3]
Volume of Distribution (V _d)	-	-	-	[5]
Bioavailability	-	3%	1%	[5]

Table 3: Phase I Clinical Trial Results in Advanced Solid Tumors

Dosing Schedule	Maximum Tolerated Dose (MTD)	Dose-Limiting Toxicities (DLTs)	Most Common Adverse Events	Stable Disease (SD) Rate	Reference(s)
Intermittent (Arm 1)	12 mg daily	Grade 3 diarrhea, Grade 3 elevated AST	Diarrhea, nausea, vomiting	22% of evaluable patients	[4] [9] [10]
Continuous (Arm 2)	8 mg daily	Grade 3 diarrhea	Diarrhea, nausea, vomiting	53% of evaluable patients	[9] [10]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by PX-866.



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Caption: The PI3K/Akt/mTOR signaling pathway with inhibition by PX-866.

Experimental Protocols

Detailed methodologies for key assays used to characterize PX-866 are provided below.

PI3K Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted from commercially available PI3K HTRF assay kits and is suitable for determining the in vitro inhibitory potency of compounds like PX-866.

1. Reagent Preparation:

- 1X Reaction Buffer: Prepare from a concentrated stock as per the manufacturer's instructions.
- ATP Solution: Dilute a stock solution of ATP in 1X Reaction Buffer to the desired final concentration (e.g., 10 μ M).
- PIP2 Substrate Solution: Dilute a stock solution of PIP2 in 1X Reaction Buffer to the desired final concentration (e.g., 10 μ M).
- PI3K Enzyme Solution: Dilute the recombinant PI3K enzyme in 1X Reaction Buffer to the desired concentration.
- Stop Solution: Provided with the assay kit.
- Detection Reagents: Provided with the assay kit, typically consisting of a europium-labeled antibody and a streptavidin-allophycocyanin (APC) conjugate.

2. Assay Procedure (384-well plate format): a. Add 2 μ L of PX-866 serial dilutions in DMSO or DMSO alone (for control) to the assay wells. b. Add 4 μ L of the PI3K enzyme solution to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 μ L of the ATP/PIP2 substrate mixture to each well. e. Incubate for 60 minutes at room temperature. f. Stop the reaction by adding 5 μ L of the Stop Solution to each well. g. Add 5 μ L of the Detection Reagents to each well. h. Incubate for 2-4 hours at room temperature, protected from light. i. Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.

3. Data Analysis:

- Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
- Plot the HTRF ratio against the logarithm of the PX-866 concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Akt Phosphorylation Western Blot

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 in cell lysates to assess the cellular activity of PX-866.

- 1. Cell Culture and Treatment:** a. Seed cancer cells (e.g., HT-29) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of PX-866 or DMSO (vehicle control) for the desired time (e.g., 2 hours).
- 2. Cell Lysis and Protein Quantification:** a. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
- 3. SDS-PAGE and Western Blotting:** a. Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. d. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C. f. Wash the membrane three times with TBST for 10 minutes each. g. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST for 10 minutes each.
- 4. Signal Detection and Analysis:** a. Incubate the membrane with an enhanced chemiluminescence (ECL) substrate. b. Detect the chemiluminescent signal using a digital imaging system or X-ray film. c. To control for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin. d. Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt or loading control signal.

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